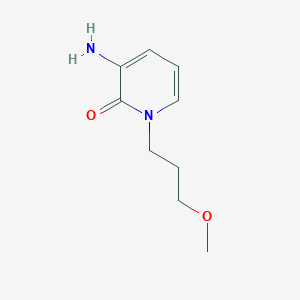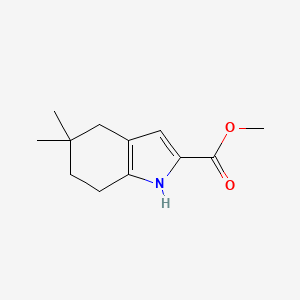![molecular formula C12H17Cl2N B13577080 2-[(3-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13577080.png)
2-[(3-Chlorophenyl)methyl]piperidinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-chlorophenyl)methyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)methyl]piperidine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-chlorophenyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced derivatives with the removal of the chlorine atom.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-[(3-chlorophenyl)methyl]piperidine hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-[(3-chlorophenyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound may act as an antagonist or agonist at certain receptors, leading to various pharmacological effects. The exact molecular pathways and targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: The parent compound with a similar structure but without the chlorophenyl group.
3-chlorobenzyl chloride: A precursor used in the synthesis of 2-[(3-chlorophenyl)methyl]piperidine hydrochloride.
Other piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Uniqueness
2-[(3-chlorophenyl)methyl]piperidine hydrochloride is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and pharmacological properties
Eigenschaften
Molekularformel |
C12H17Cl2N |
|---|---|
Molekulargewicht |
246.17 g/mol |
IUPAC-Name |
2-[(3-chlorophenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C12H16ClN.ClH/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-14-12;/h3-5,8,12,14H,1-2,6-7,9H2;1H |
InChI-Schlüssel |
LZJJKYGDQKNRLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)CC2=CC(=CC=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


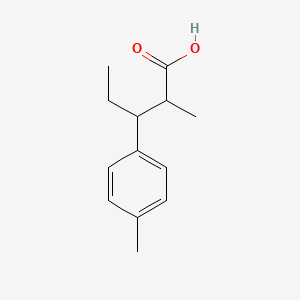
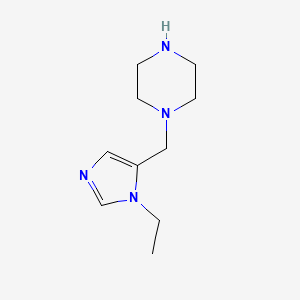
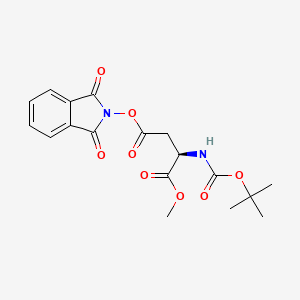
![5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid](/img/structure/B13577009.png)
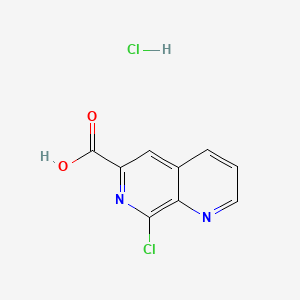
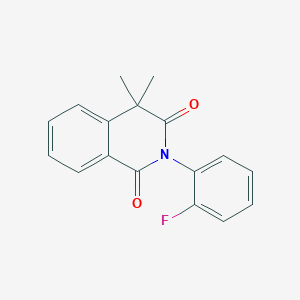
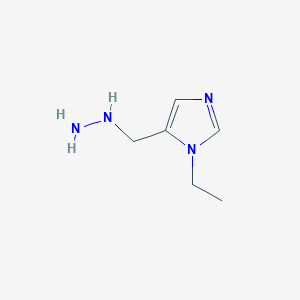
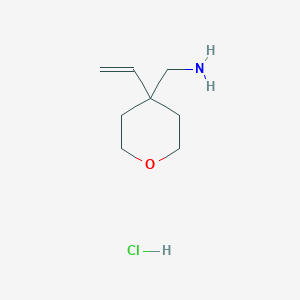
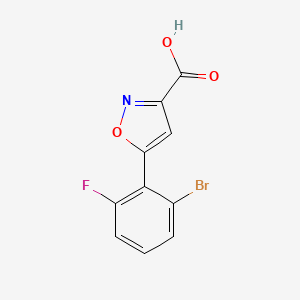
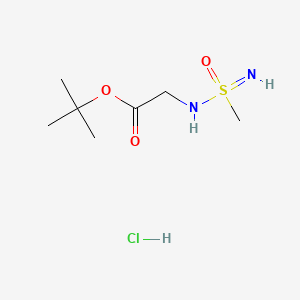
![tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate](/img/structure/B13577064.png)
